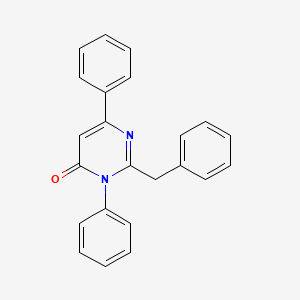![molecular formula C27H20N2O3S B12929281 N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide CAS No. 88207-44-7](/img/structure/B12929281.png)
N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of N-(2-vinylphenyl)amides with thiols in the presence of a persulfate-activated charcoal mixture in aqueous acetonitrile solution at 50°C . This reaction follows a radical pathway where persulfate acts as the oxygen source for the formation of the sulfone group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the indole or benzamide moieties.
Common Reagents and Conditions:
Oxidation: Persulfate-activated charcoal mixture.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, thereby inhibiting the function of target proteins. This compound may also interfere with specific signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(Phenylsulfonyl)benzamides: These compounds share the sulfonyl and benzamide groups but differ in the attached substituents.
N-(2-Benzoyl-phenyl)benzamide: Similar structure but with a benzoyl group instead of a sulfonyl group.
Uniqueness: N-(2-(1-(Phenylsulfonyl)-1H-indol-2-yl)phenyl)benzamide is unique due to its indole ring, which imparts specific electronic and steric properties, making it distinct from other sulfonyl benzamides.
Eigenschaften
CAS-Nummer |
88207-44-7 |
|---|---|
Molekularformel |
C27H20N2O3S |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
N-[2-[1-(benzenesulfonyl)indol-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H20N2O3S/c30-27(20-11-3-1-4-12-20)28-24-17-9-8-16-23(24)26-19-21-13-7-10-18-25(21)29(26)33(31,32)22-14-5-2-6-15-22/h1-19H,(H,28,30) |
InChI-Schlüssel |
CUCZNWICWHRXDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


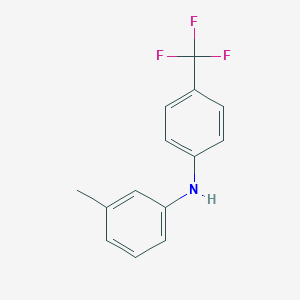
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

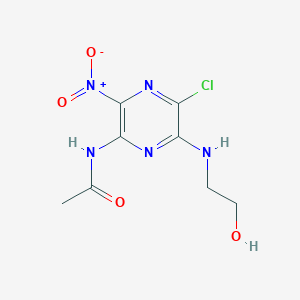
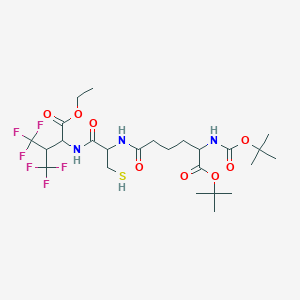
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
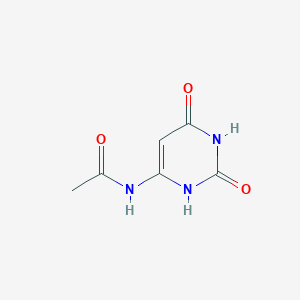
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

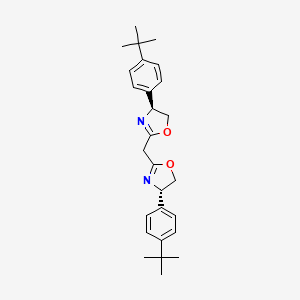
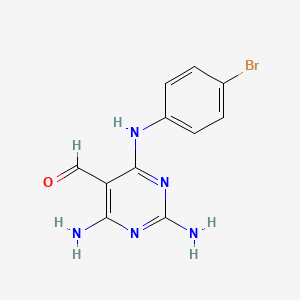
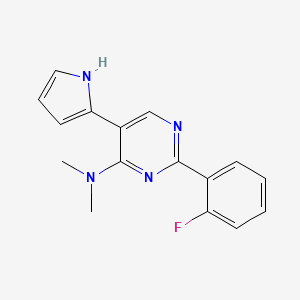
![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
